(2R,3R)-2,3-Diethenyloxirane

Description

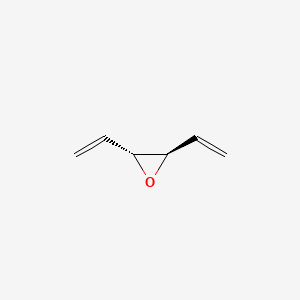

(2R,3R)-2,3-Diethenyloxirane is a chiral epoxide characterized by two ethenyl (vinyl) groups attached to the oxirane ring in the (2R,3R) configuration. This compound belongs to the family of substituted oxiranes, which are critical intermediates in organic synthesis due to their strained three-membered ring structure, enabling diverse reactivity patterns such as nucleophilic ring-opening and stereoselective transformations.

Structure

3D Structure

Properties

CAS No. |

51795-27-8 |

|---|---|

Molecular Formula |

C6H8O |

Molecular Weight |

96.13 g/mol |

IUPAC Name |

(2R,3R)-2,3-bis(ethenyl)oxirane |

InChI |

InChI=1S/C6H8O/c1-3-5-6(4-2)7-5/h3-6H,1-2H2/t5-,6-/m1/s1 |

InChI Key |

WVLXAFYCRVAZSM-PHDIDXHHSA-N |

Isomeric SMILES |

C=C[C@@H]1[C@H](O1)C=C |

Canonical SMILES |

C=CC1C(O1)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2,3-Divinyloxirane can be synthesized through several methods. One common approach involves the epoxidation of 1,3-butadiene using peracids or other oxidizing agents. The reaction typically requires controlled conditions to ensure the formation of the trans isomer over the cis isomer .

Industrial Production Methods: Industrial production of trans-2,3-divinyloxirane often involves the use of catalysts to enhance the selectivity and yield of the desired product. Catalysts such as transition metal complexes can be employed to facilitate the epoxidation process .

Chemical Reactions Analysis

Types of Reactions: trans-2,3-Divinyloxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.

Reduction: Reduction reactions can convert the oxirane ring to an open-chain diol.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.

Major Products Formed:

Oxidation: Diols and other oxygenated compounds.

Reduction: Open-chain diols.

Substitution: Substituted oxiranes and other derivatives.

Scientific Research Applications

trans-2,3-Divinyloxirane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.

Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of trans-2,3-divinyloxirane involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a reactant .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxirane Derivatives

The reactivity, stability, and synthetic utility of oxiranes are highly dependent on their substituents and stereochemistry. Below is a detailed comparison of (2R,3R)-2,3-diethenyloxirane with analogous compounds based on structural and functional features.

Substituent Effects on Reactivity

- This compound Substituents: Two ethenyl groups. This may favor nucleophilic attacks at the less substituted carbon, similar to epoxides with electron-withdrawing substituents. Applications: Likely serves as a precursor for chiral diols or cross-linked polymers via ring-opening polymerization.

- trans-2,3-Diaryloxiranes (e.g., from Bonini and Lupattelli, 2002) Substituents: Aryl groups (e.g., phenyl, substituted aromatics). Reactivity: Aryl groups stabilize the oxirane ring through resonance, reducing electrophilicity. Ring-opening reactions (e.g., with halides or oxygen nucleophiles) proceed regioselectively to yield chiral 1,2-diarylethanols, halohydrins, or 1,3-dioxolanes . Applications: Key intermediates in synthesizing chiral ligands, organocatalysts, and bioactive molecules .

- Diethyl (2R,3R)-Oxirane-2,3-dicarboxylate (CAS 74243-85-9) Substituents: Two ester groups (-COOEt). Reactivity: Electron-withdrawing ester groups increase ring strain and susceptibility to nucleophilic attack. Hydrolysis or aminolysis of the ester functionalities can yield dicarboxylic acids or amides. Applications: Intermediate in pharmaceutical synthesis; used in asymmetric catalysis due to its rigid chiral backbone .

Stereochemical Influence on Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| This compound | C₆H₈O | 96.13 | Ethenyl | Not Available | Not Available |

| trans-2,3-Diphenyloxirane | C₁₄H₁₂O | 196.25 | Aryl | 60–62 | 285–290 |

| Diethyl (2R,3R)-oxirane-2,3-dicarboxylate | C₈H₁₂O₅ | 188.18 | Ester | -20 (liquid) | 120–125 (0.1 mmHg) |

| (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane | C₂₁H₄₀O | 308.55 | Alkyl | Not Available | >200 |

Notes:

- Steric Effects : Bulky substituents (e.g., alkyl chains in (2S,3R)-2-decyl-3-(5-methylhexyl)oxirane) reduce ring-opening rates due to steric hindrance .

- Polarity : Ester-substituted oxiranes (e.g., diethyl oxirane-2,3-dicarboxylate) exhibit higher polarity than aryl- or alkyl-substituted analogs, influencing solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.